phosphanium chloride CAS No. 112392-16-2](/img/structure/B14310747.png)
[Hydroxy(2-hydroxyphenyl)methyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy(2-hydroxyphenyl)methylphosphanium chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphonium group attached to a hydroxyphenylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2-hydroxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable hydroxyphenylmethyl precursor. One common method is the reaction of triphenylphosphine with 2-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of Hydroxy(2-hydroxyphenyl)methylphosphanium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Hydroxy(2-hydroxyphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions are often carried out in polar solvents like ethanol or acetonitrile, with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonium salts.
科学研究应用
Hydroxy(2-hydroxyphenyl)methylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Hydroxy(2-hydroxyphenyl)methylphosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit oxidative enzymes by binding to their active sites, thereby preventing the formation of reactive oxygen species.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Triphenylphosphonium chloride: A related compound with similar chemical properties but lacking the hydroxyphenylmethyl group.
Uniqueness
Hydroxy(2-hydroxyphenyl)methylphosphanium chloride is unique due to the presence of both a hydroxyphenylmethyl group and a triphenylphosphonium moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
属性
CAS 编号 |
112392-16-2 |
|---|---|
分子式 |
C25H22ClO2P |
分子量 |
420.9 g/mol |
IUPAC 名称 |
[hydroxy-(2-hydroxyphenyl)methyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21O2P.ClH/c26-24-19-11-10-18-23(24)25(27)28(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-19,25,27H;1H |
InChI 键 |
CRHWXJXLQLSTOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC=CC=C4O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


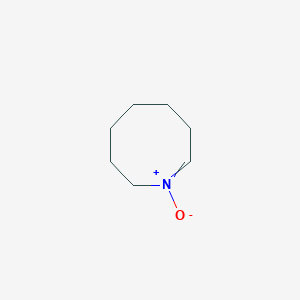
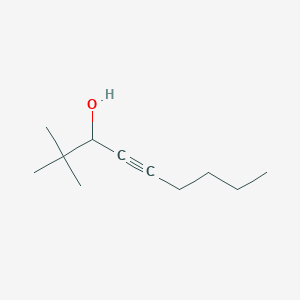
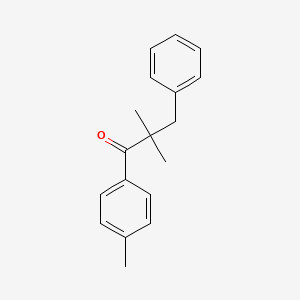
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
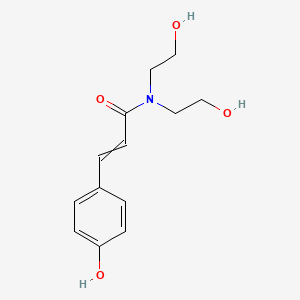
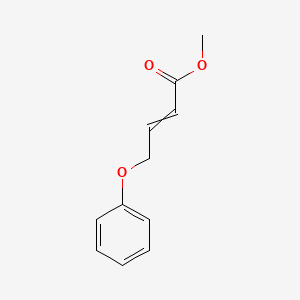

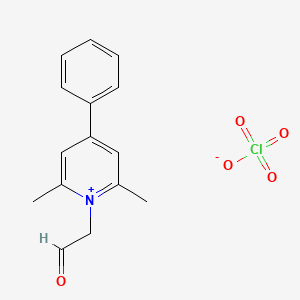
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
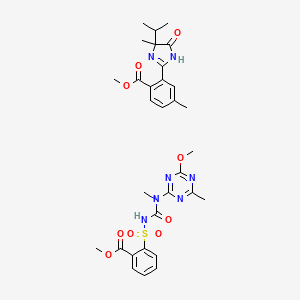
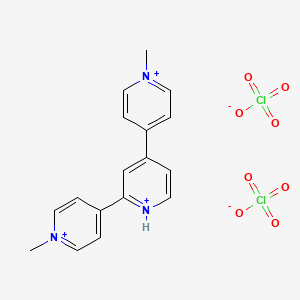
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)

![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
